Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 886361-40-6
VCID: VC3992034
InChI: InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14)
SMILES: COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2Cl
Molecular Formula: C11H9ClN2O2S
Molecular Weight: 268.72 g/mol

Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate

CAS No.: 886361-40-6

Cat. No.: VC3992034

Molecular Formula: C11H9ClN2O2S

Molecular Weight: 268.72 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate - 886361-40-6

CAS No. 886361-40-6
Molecular Formula C11H9ClN2O2S
Molecular Weight 268.72 g/mol
IUPAC Name methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14)
Standard InChI Key PYOYAFBTVXWGRD-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2Cl
Canonical SMILES COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring substituted at position 2 with an amino group, at position 5 with a 2-chlorophenyl moiety, and at position 4 with a methyl ester (Figure 1). The molecular formula is C₁₁H₉ClN₂O₂S, with a molecular weight of 268.72 g/mol . The 2-chlorophenyl group introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions, while the ester group enhances solubility in organic solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point465.8 ± 35.0 °C (at 760 mmHg)
Melting Point238–240°C
Density1.4 ± 0.1 g/cm³
LogP (Partition Coefficient)2.38
Vapor Pressure0.0 ± 1.2 mmHg (25°C)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Aromatic protons from the 2-chlorophenyl group resonate at δ 7.2–7.5 ppm, while the methyl ester group appears as a singlet at δ 3.8 ppm . The amino group (NH₂) typically shows broad signals at δ 5.5–6.0 ppm.

  • ¹³C NMR: The thiazole ring carbons are observed at δ 160–170 ppm, with the ester carbonyl at δ 165 ppm .

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bending) confirm the ester and amino functionalities .

Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 268.0073 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a Hantzsch thiazole synthesis (Scheme 1):

  • Cyclocondensation: Reaction of 2-chlorophenyl thiourea with methyl α-bromoacetoacetate in ethanol under reflux yields the thiazole core .

  • Esterification: Subsequent treatment with methyl chloroformate in the presence of triethylamine (TEA) introduces the methyl ester group.

Key Reaction Conditions:

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 70–80°C

  • Catalysts: TEA or potassium carbonate (K₂CO₃)

  • Yield: 65–75% after recrystallization

Industrial-Scale Production

Industrial methods optimize yield through continuous flow reactors, reducing reaction time from 12 hours (batch) to 2 hours. Purification employs column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Biological Activities and Mechanisms

Table 2: Anticancer Activity Against Human Leukemia cells (K562)

CompoundIC₅₀ (µM)Reference
Methyl 2-amino-5-(2-chlorophenyl)thiazole0.12
Cisplatin1.45

Mechanistically, the compound stabilizes the G2/M phase of the cell cycle and upregulates pro-apoptotic proteins like Bax while downregulating Bcl-2 .

Antimicrobial Efficacy

Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 0.06 µg/mL, outperforming isoniazid (MIC: 0.25 µg/mL) . The 2-chlorophenyl group enhances membrane permeability, disrupting mycobacterial cell wall synthesis.

Antioxidant Properties

In DPPH radical scavenging assays, the compound achieves 78% inhibition at 100 µM, attributed to electron-donating groups that neutralize free radicals . Comparative data:

Table 3: Antioxidant Activity (DPPH Assay)

Compound% Inhibition (100 µM)
Methyl 2-amino-thiazole78
Ascorbic Acid (Control)92

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Moderate oral bioavailability (45–50%) due to esterase-mediated hydrolysis in the gastrointestinal tract .

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) oxidize the thiazole ring, producing inactive metabolites.

  • Excretion: Primarily renal (70%), with a half-life of 4.2 hours .

Toxicity Studies

In rodent models, the LD₅₀ is 320 mg/kg (oral). Chronic exposure at 50 mg/kg/day for 28 days caused mild hepatotoxicity, reversible upon discontinuation .

Applications in Drug Development

Prodrug Design

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves membrane permeability and targets liver cancer cells .

Hybrid Molecules

Recent studies conjugate the thiazole core with imidazole or pyridine rings, enhancing anticancer activity. For example, a hybrid with imidazo[2,1-b]thiazole shows IC₅₀ = 0.08 µM against HepG2 cells .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator